

Picarbutrazox and the Tetrazolyloxime Class: A Technical Guide to a Novel Fungicide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Picarbutrazox is a novel fungicide belonging to the tetrazolyloxime chemical class, developed by Nippon Soda.[1][2] It represents a significant advancement in the control of oomycete pathogens, a group of destructive plant pathogens responsible for diseases such as late blight, downy mildew, and Pythium-related root rots.[3][4] The Fungicide Resistance Action Committee (FRAC) has classified Picarbutrazox under the unique code U17, signifying a novel mode of action with no known cross-resistance to other oomycete fungicides.[1][5] This makes it a valuable tool for integrated pest management (IPM) and fungicide resistance management programs.[1] This technical guide provides an in-depth overview of the chemical properties, biological activity, mode of action, and synthesis of Picarbutrazox, tailored for a scientific audience.

Chemical and Physical Properties

Picarbutrazox is an oxime O-ether and a member of the tetrazole and pyridine families.[6] Its chemical structure is characterized by a tetrazolyloxime core linked to a pyridinyl carbamate moiety.[6] The physicochemical properties of **Picarbutrazox** are summarized in the table below.



| Property | Value | Reference |
|------------------------------|---|-----------|
| IUPAC Name | tert-butyl N-[6-[[(Z)-[(1- methyltetrazol-5-yl)- phenylmethylidene]amino]oxy methyl]-2-pyridinyl]carbamate | |
| CAS Number | 500207-04-5 | [6] |
| Molecular Formula | C20H23N7O3 | [6][7] |
| Molecular Weight | 409.44 g/mol | [7][8] |
| Water Solubility (20°C) | 0.33 mg/L | [9] |
| Persistence (DT50) | 93 to 239 days (Picarbutrazox + TZ-1E) | [9] |
| Aquatic Photolysis Half-life | 1.7 to 2.1 days (Picarbutrazox + TZ-1E) | [9] |

Biological Activity and Efficacy

Picarbutrazox exhibits high efficacy against a broad spectrum of oomycete pathogens.[3][4] Its activity is primarily observed through the inhibition of mycelial growth, sporangia production, zoospore release, and cyst germination.[2][7]

In Vitro Efficacy

The in vitro efficacy of **Picarbutrazox** has been demonstrated against a wide range of oomycete species. The 50% effective concentration (EC50) values for mycelial growth inhibition are presented in the table below.



| Pathogen Species | EC50 (µg/mL) | Reference |
|---|-------------------|-----------|
| Phytophthora capsici (mycelial development) | 0.00134 | [2] |
| Phytophthora capsici (sporangia production) | 0.00111 | [2] |
| Phytophthora capsici (zoospore release) | 0.00485 | [2] |
| Phytophthora capsici (cyst germination) | 0.0588 | [2] |
| Phytophthora sansomeana | 0.0483 | [1][5] |
| Phytopythium helicoides | 0.0013 | [1][5] |
| Globisporangium ultimum | 0.0014 | [3] |
| Pythium aphanidermatum | 0.0031 | [3] |
| Various Pythium species (mean) | 0.000434 | [7] |
| 16 Oomycete species (range) | 0.00031 - 0.00727 | [2] |
| 189 isolates of 29 species (range) | 0.0013 - 0.0483 | [1][5] |

Field Efficacy

Field trials have demonstrated the practical utility of **Picarbutrazox** in controlling oomycete diseases.

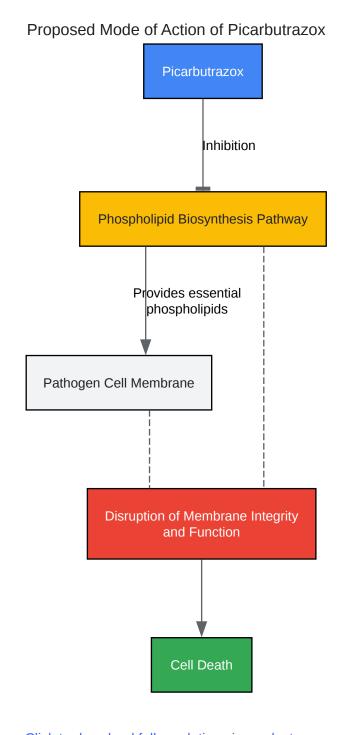


| Crop | Disease | % Disease Control | Reference |
|-------------------------|-----------------------------------|-------------------|-----------|
| Turf | Pythium diseases | 92% | [10] |
| Cucumbers | Downy mildew | 90-96% | [10] |
| Peppers (Greenhouse) | Phytophthora capsici (protective) | 100% | [2] |
| Peppers (Greenhouse) | Phytophthora capsici (curative) | 41.03% | [2] |

Mode of Action

The precise molecular target of **Picarbutrazox** is still under investigation; however, it is theorized to disrupt the biosynthesis of phospholipids, which are essential components of cellular membranes.[11] This disruption leads to a loss of membrane integrity and function, ultimately causing cell death.[11] The proposed mechanism involves the inhibition of a key enzyme in the phospholipid biosynthesis pathway.





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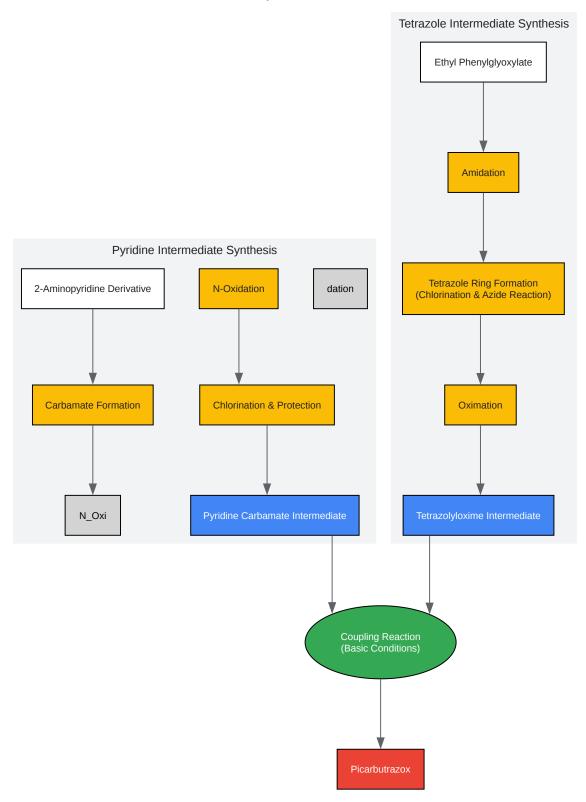
Caption: Proposed mechanism of **Picarbutrazox** action.

Synthesis of Picarbutrazox

The synthesis of **Picarbutrazox** involves a multi-step process culminating in the coupling of two key intermediates. A generalized synthetic scheme is presented below.



Generalized Synthesis of Picarbutrazox



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Caption: Key stages in the synthesis of **Picarbutrazox**.

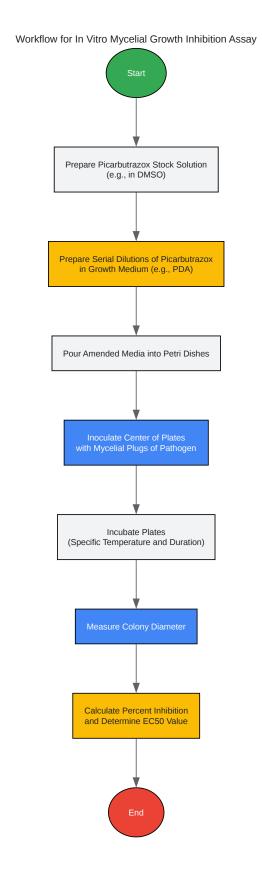




Experimental ProtocolsIn Vitro Mycelial Growth Inhibition Assay

This protocol outlines a general method for determining the EC50 value of **Picarbutrazox** against oomycete pathogens.





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Caption: Standard workflow for fungicide sensitivity testing.



Detailed Methodology:

- Preparation of Fungicide Stock Solution: A stock solution of **Picarbutrazox** is prepared by
 dissolving a known weight of the technical grade active ingredient in a suitable solvent, such
 as dimethyl sulfoxide (DMSO).[1]
- Preparation of Amended Media: The stock solution is used to create a series of dilutions in a
 molten agar-based growth medium (e.g., Potato Dextrose Agar PDA).[12] These dilutions
 are prepared to achieve the desired final concentrations of Picarbutrazox in the media. A
 control medium without the fungicide is also prepared.
- Pouring of Plates: The amended and control media are poured into sterile Petri dishes and allowed to solidify.
- Inoculation: A small plug of mycelium from an actively growing culture of the target oomycete is placed in the center of each plate.[13]
- Incubation: The inoculated plates are incubated under controlled conditions of temperature and light that are optimal for the growth of the specific pathogen.
- Measurement: After a defined incubation period, the diameter of the fungal colony on each plate is measured.[13]
- Data Analysis: The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. The EC50 value, the concentration of the fungicide that inhibits 50% of the mycelial growth, is then determined using probit analysis or other appropriate statistical methods.[14]

Conclusion

Picarbutrazox, as a representative of the tetrazolyloxime class of fungicides, offers a novel and effective solution for the management of oomycete diseases in a variety of agricultural and horticultural systems. Its unique mode of action makes it a critical component in fungicide resistance management strategies. The data presented in this guide underscore its high intrinsic activity against key pathogens. Further research into the precise molecular target of **Picarbutrazox** will undoubtedly provide deeper insights into its mechanism of action and may pave the way for the development of even more effective and selective fungicides.



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